molecular formula C16H13BrN2OS B2515690 N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide CAS No. 866017-75-6

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

Cat. No.: B2515690
CAS No.: 866017-75-6
M. Wt: 361.26
InChI Key: JDJVFBUWGDUOPP-UHFFFAOYSA-N
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Description

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is a complex organic compound featuring a brominated aromatic ring, a pyrrole moiety, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves multi-step organic reactions:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to yield 3-bromo-2-methylphenyl.

    Pyrrole Introduction: The brominated intermediate is then reacted with pyrrole under conditions that facilitate the formation of a C-N bond. This can be achieved using a palladium-catalyzed cross-coupling reaction such as Buchwald-Hartwig amination.

    Thiophene Carboxamide Formation: The final step involves the introduction of the thiophene carboxamide group. This can be done by reacting the intermediate with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might explore its activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the heterocyclic rings could facilitate binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-2-methylphenyl)-2-thiophenecarboxamide: Lacks the pyrrole moiety, potentially altering its electronic properties and reactivity.

    N-(3-chloro-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide: Substitution of bromine with chlorine could affect its reactivity and biological activity.

    N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-furanecarboxamide: Replacement of the thiophene ring with a furan ring might change its electronic properties and interactions.

Uniqueness

N-(3-bromo-2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the combination of its brominated aromatic ring, pyrrole, and thiophene carboxamide groups. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-bromo-2-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-11-12(17)5-4-6-13(11)18-16(20)15-14(7-10-21-15)19-8-2-3-9-19/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJVFBUWGDUOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)NC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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